molecular formula C17H16F2N2 B3861201 (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine

(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine

Cat. No. B3861201
M. Wt: 286.32 g/mol
InChI Key: ACTIJSXJXMNFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DIBEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIBEA belongs to the class of compounds known as arylalkylamines, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine is not fully understood, but it is believed to act as an agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release in the brain. Activation of TAAR1 by (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects on neurotransmitter release.
Biochemical and Physiological Effects:
(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine is its high potency and selectivity for TAAR1. This makes it a useful tool for studying the role of TAAR1 in various biological processes. However, one limitation of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the potential use of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine as a treatment for neurological disorders such as depression and anxiety. Another area of interest is the role of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine in the regulation of immune function, as recent studies have suggested that TAAR1 may play a role in the immune system. Additionally, further research is needed to fully understand the mechanism of action of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine and its potential therapeutic applications.

Scientific Research Applications

(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the effects of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine on the growth and migration of cancer cells. The results showed that (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine inhibited the growth and migration of cancer cells, indicating its potential as a cancer treatment.
Another study investigated the effects of (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine on the central nervous system. The results showed that (2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine increased the levels of dopamine and norepinephrine in the brain, indicating its potential as a treatment for neurological disorders such as depression and anxiety.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2/c18-15-5-3-6-16(19)14(15)11-20-9-8-12-10-21-17-7-2-1-4-13(12)17/h1-7,10,20-21H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIJSXJXMNFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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